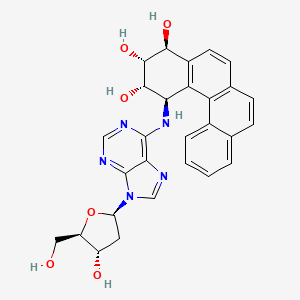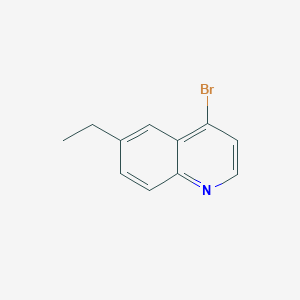
2-hydroxyethyl Methyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl methyl carbonate is an organic compound with the molecular formula C4H8O4. It is also known as carbonic acid, 2-hydroxyethyl methyl ester. This compound is a carbonate ester, which means it contains the carbonate functional group (–O–C(=O)–O–) linked to a hydroxyethyl group and a methyl group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl methyl carbonate can be synthesized through the reaction of ethylene carbonate with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions and can be represented as follows:
Ethylene carbonate+Methanol→2-Hydroxyethyl methyl carbonate+Water
The reaction is catalyzed by tetraethylammonium halides, which facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield methanol and ethylene glycol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst, such as an alkoxide or an acid.
Esterification: Involves the use of carboxylic acids and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Hydrolysis: Methanol and ethylene glycol.
Transesterification: Various carbonate esters depending on the alcohol used.
Esterification: Esters formed from the reaction with carboxylic acids.
Scientific Research Applications
2-Hydroxyethyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable films and coatings
Mechanism of Action
The mechanism by which 2-hydroxyethyl methyl carbonate exerts its effects involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of new compounds and materials. The hydroxyl and carbonate groups play a crucial role in these interactions, enabling the compound to participate in a wide range of chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethylene carbonate: Similar in structure but lacks the methyl group.
Propylene carbonate: Contains a propyl group instead of a hydroxyethyl group.
Dimethyl carbonate: Contains two methyl groups instead of a hydroxyethyl group.
Uniqueness
2-Hydroxyethyl methyl carbonate is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties. This combination allows it to participate in specific reactions that other carbonate esters may not undergo as efficiently. Its ability to form stable films and coatings makes it particularly valuable in industrial applications .
Properties
CAS No. |
106729-72-0 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
2-hydroxyethyl methyl carbonate |
InChI |
InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |
InChI Key |
JJRXNONHGBNFSK-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCO |
Canonical SMILES |
COC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


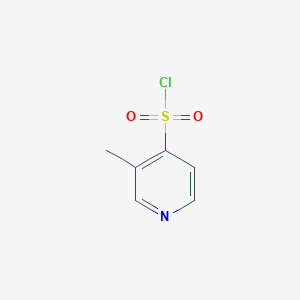


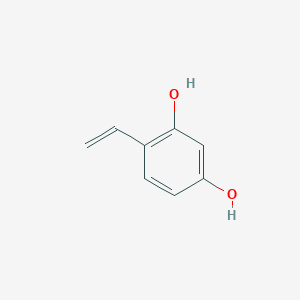
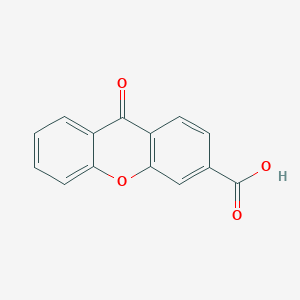
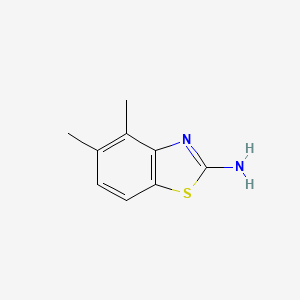
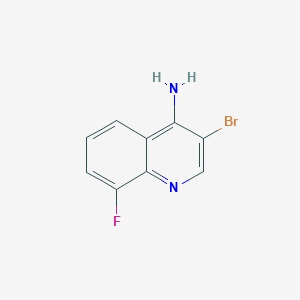

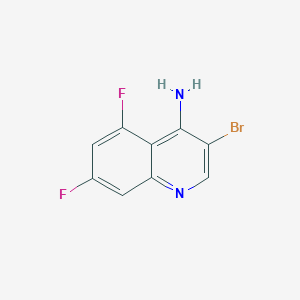
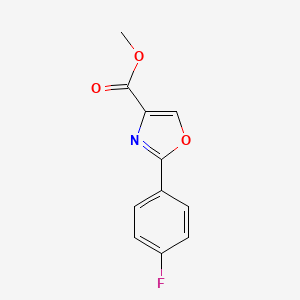

![2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3184065.png)
